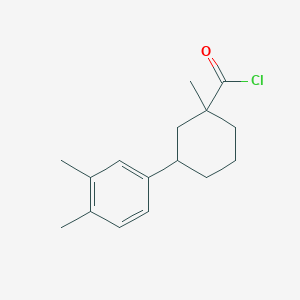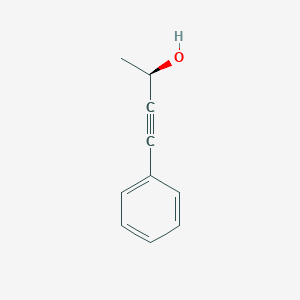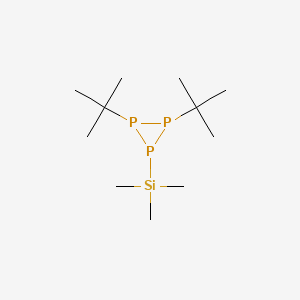
Di-tert-butyl(trimethylsilyl)triphosphirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(trimethylsilyl)triphosphirane is an organophosphorus compound characterized by the presence of tert-butyl and trimethylsilyl groups attached to a triphosphirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(trimethylsilyl)triphosphirane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of tert-butylphosphine: This is achieved by reacting tert-butyl chloride with a suitable phosphorus source, such as phosphorus trichloride, in the presence of a base.
Formation of this compound: The tert-butylphosphine is then reacted with trimethylsilyl chloride in the presence of a catalyst, such as a transition metal complex, to form the desired triphosphirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The product is purified using techniques such as distillation and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent decomposition.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions to avoid hydrolysis.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines with lower oxidation states.
Substitution: Formation of substituted triphosphirane derivatives.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of phosphorus-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of di-tert-butyl(trimethylsilyl)triphosphirane involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl and tert-butyl groups provide steric protection, enhancing the stability of the compound and its complexes.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl(trimethylsilyl)triphosphirane can be compared with other similar compounds such as:
Di-tert-butylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Lacks the tert-butyl groups, resulting in different reactivity and stability.
Di-tert-butyl(trimethylsilyl)phosphine oxide: An oxidized form with different chemical properties.
The uniqueness of this compound lies in its combination of steric protection from both tert-butyl and trimethylsilyl groups, which enhances its stability and reactivity in various chemical processes.
Eigenschaften
CAS-Nummer |
88764-66-3 |
|---|---|
Molekularformel |
C11H27P3Si |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
(2,3-ditert-butyltriphosphiran-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H27P3Si/c1-10(2,3)12-13(11(4,5)6)14(12)15(7,8)9/h1-9H3 |
InChI-Schlüssel |
INXHSYVWOBGJHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P1P(P1[Si](C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


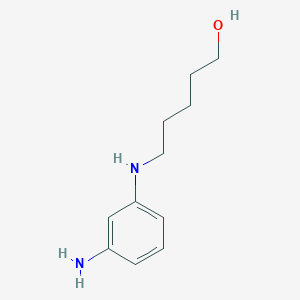
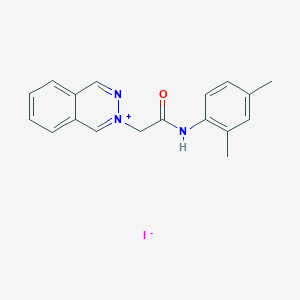
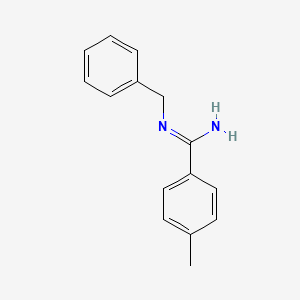
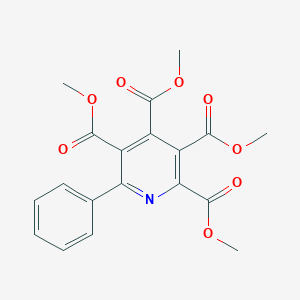
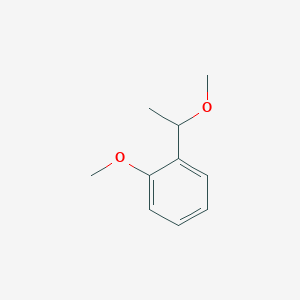
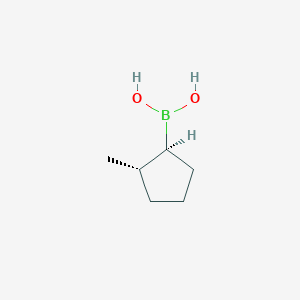
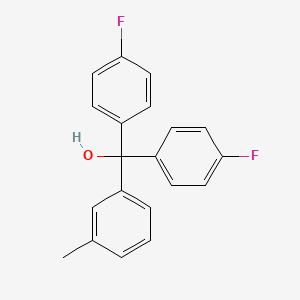
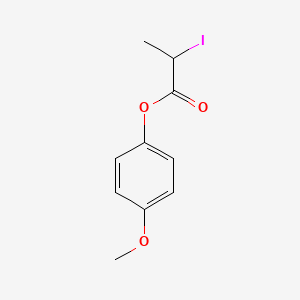
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
